molecular formula C10H10FNO2 B13031466 1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13031466
M. Wt: 195.19 g/mol
InChI Key: JJUFTKLOLYQYNV-UHFFFAOYSA-N
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Description

1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1270433-43-6) is a bicyclic compound of significant interest in medicinal chemistry and drug discovery. It features a rigid indene core substituted with an amino group, a carboxylic acid moiety, and a fluorine atom at the 6-position . The strategic incorporation of fluorine, with its high electronegativity, profoundly influences the compound's physicochemical properties, potentially enhancing its metabolic stability, bioavailability, and binding characteristics in biological systems . This makes it a valuable candidate for pharmaceutical research, particularly in the design of novel molecules targeting enzymes or receptors sensitive to fluorine substitution . Preliminary biological studies suggest that this compound and its structural analogs exhibit promising antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli , as well as anticancer potential, with research indicating it can reduce cell viability in human cancer cell lines like MCF-7 and HeLa in a dose-dependent manner . The proposed mechanisms of action for its bioactivity include enzyme inhibition, interaction with cellular receptors, and modulation of reactive oxygen species (ROS) levels . From a synthetic chemistry perspective, the compound serves as a versatile building block. The amino and carboxylic acid functional groups allow for further derivatization through standard reactions such as amide bond formation, while the fluorine atom can participate in various substitution reactions, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The compound is exclusively intended for research applications and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-amino-6-fluoro-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-10(12,9(13)14)8(6)5-7/h1-2,5H,3-4,12H2,(H,13,14)

InChI Key

JJUFTKLOLYQYNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC(=C2)F)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with commercially available indene or partially hydrogenated indene derivatives as the core scaffold. The key steps involve:

  • Fluorination at the 6-position of the indene ring, introducing an electrophilic fluorine atom.
  • Amination at the 1-position to install the amino group.
  • Carboxylation at the 1-position to form the carboxylic acid functionality.

These transformations are generally carried out sequentially, with careful control of reaction conditions to achieve regioselectivity and high yields.

Amination Techniques

The amino group is introduced through nucleophilic substitution or reductive amination processes. Common approaches include:

  • Reaction with ammonia or primary amines in the presence of catalysts.
  • Reductive amination of corresponding aldehyde or ketone intermediates.
  • Use of protecting groups to direct amination selectively at the 1-position.

Catalysts such as palladium or platinum on carbon may be employed in hydrogenation steps to reduce nitro or nitrile precursors to amines.

Carboxylation Approaches

Carboxylic acid functionality is typically introduced via:

  • Carboxylation of organolithium or Grignard reagents derived from the indene core, using carbon dioxide as the electrophile.
  • Hydrolysis of ester or nitrile intermediates under acidic or basic conditions.
  • Oxidation of methyl or other alkyl substituents adjacent to the indene ring.

These methods require careful control of moisture and temperature to prevent side reactions.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and high-throughput screening optimize reaction conditions, enhancing yield and purity. Robust catalysts and solvent systems are selected to improve efficiency and reduce waste.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Yield (%) Notes
Fluorination Selectfluor or NFSI Acetonitrile, DCM 0–25 °C 65–80 Controlled pH critical for regioselectivity
Amination NH3 or primary amines + catalyst Ethanol, THF 25–80 °C 70–85 Hydrogenation catalysts improve amination
Carboxylation Organolithium/Grignard + CO2 Ether, THF −78 to 0 °C 60–75 Dry conditions essential

Chemical Reaction Analysis

  • Oxidation: The compound can be oxidized to ketones or further carboxylated derivatives using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: Reduction with lithium aluminum hydride or sodium borohydride can yield alcohol or amine derivatives.
  • Substitution: The amino group can be further functionalized via nucleophilic substitution with alkyl halides or acyl chlorides.

Representative Synthetic Route Example

  • Start with 2,3-dihydroindene.
  • Electrophilic fluorination at position 6 using Selectfluor in acetonitrile at 0 °C.
  • Formation of organolithium intermediate by lithiation at position 1 using n-butyllithium at −78 °C.
  • Carboxylation by bubbling CO2 gas into the reaction mixture.
  • Amination via reductive amination or substitution with ammonia under catalytic hydrogenation conditions.
  • Purification by recrystallization or chromatography.

Spectroscopic Characterization (Supporting Preparation)

  • 1H/13C NMR: Identification of fluorine coupling constants and amino proton signals.
  • Mass Spectrometry: Confirmation of molecular ion peak at m/z 195.19.
  • IR Spectroscopy: Characteristic carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹).

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Typical Conditions Outcome
Fluorination Electrophilic aromatic substitution Selectfluor, NFSI 0–25 °C, polar solvent 6-fluoro substituted indene
Amination Nucleophilic substitution/reductive amination NH3, amines, Pd/C catalyst 25–80 °C, ethanol or THF 1-amino substitution
Carboxylation Organolithium/Grignard carboxylation n-BuLi, CO2 −78 to 0 °C, anhydrous ether 1-carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research has indicated that derivatives of 1-amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid exhibit potential as antidepressants. Studies have shown that these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antitumor Activity : Preliminary investigations have shown that this compound and its analogs possess cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to induce apoptosis in tumor cells .

Organic Synthesis Applications

  • Building Block in Organic Chemistry : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its functional groups allow for various reactions such as amination and fluorination, which are essential in creating novel compounds with desired biological activities .
  • Ligand Development : Due to its unique structure, this compound can be used to develop ligands for metal complexes in catalysis. These metal-ligand complexes can facilitate various chemical reactions, enhancing reaction rates and selectivity .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antidepressant Activity Demonstrated modulation of serotonin receptors in animal models.
Anti-inflammatory Effects Inhibition of TNF-alpha production in macrophages.
Antitumor Activity Induced apoptosis in breast cancer cell lines with IC50 values < 20 µM.

Mechanism of Action

The mechanism of action of 1-amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Substituent Impact :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, which may increase toxicity risks .
  • Positional Isomerism : Fluorine at position 6 (vs. 4) optimizes steric compatibility in binding pockets, as seen in bioactivity clustering studies .
  • Trifluoromethyl Groups : The CF₃ group at position 6 enhances target selectivity but reduces aqueous solubility due to hydrophobicity .

Physicochemical and Pharmacological Properties

  • Synthetic Routes: The parent compound (1-amino-2,3-dihydro-1H-indene-1-carboxylic acid) is synthesized via hydrolysis of methyl esters (e.g., I-6 in ) or carboxylation reactions . Fluorination typically occurs via electrophilic substitution or late-stage functionalization .
  • Bioactivity Profiles: Compounds with fluorine or CF₃ substituents show stronger correlations in bioactivity clustering, suggesting shared modes of action (e.g., kinase inhibition) . For example, 6-fluoro analogs exhibit enhanced binding to fluorine-accepting residues in target proteins compared to non-fluorinated analogs .
  • ADME Properties: Fluorine substitution at position 6 improves oral bioavailability (e.g., LogP ~2.1 for 6-F vs. ~1.8 for non-fluorinated analogs) and reduces CYP450-mediated metabolism .

Case Study: Comparison with 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid

This analog (CAS 166586-72-7) replaces the 6-fluoro group with a benzyloxycarbonyl-protected amino group. Key differences include:

  • Molecular Weight : 311.33 vs. 195.19, increasing steric hindrance.
  • Solubility : The benzyloxycarbonyl group reduces aqueous solubility but enhances membrane permeability .
  • Applications : Used as an intermediate in peptide-mimetic drug synthesis, whereas the 6-fluoro derivative is optimized for direct target engagement .

Biological Activity

1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1270433-43-6) is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10FNO2
  • Molecular Weight : 195.19 g/mol
  • CAS Number : 1270433-43-6

Biological Activity Overview

This compound has been studied for its potential therapeutic applications. It exhibits several biological activities which include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research suggests that it may inhibit the proliferation of certain cancer cell lines, although the exact mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer cell growth.
  • Receptor Interaction : The compound could interact with various receptors in the body, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Initial findings suggest it might modulate ROS levels, contributing to its anticancer effects.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound showed effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Studies

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-715
HeLa20

These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the indene core. For example, fluorination at the 6-position can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under controlled pH. The amino and carboxylic acid groups may be introduced via reductive amination and hydrolysis of nitriles or esters, respectively. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. In a related trifluoromethyl-indene synthesis, yields of 71% were achieved using 2-methylallyl ester intermediates under reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :

  • 1H/13C NMR : Focus on resolving diastereotopic protons in the 2,3-dihydroindene moiety and fluorine-induced splitting patterns. For example, in similar fluorinated indenes, aromatic protons exhibit coupling constants (J~8-10 Hz) with fluorine .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm) and ESI+ mass spectrometry to confirm molecular ion peaks and assess purity.
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) are diagnostic .

Q. What safety protocols and storage conditions are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in a dry, inert environment (argon/vacuum-sealed) at 2–8°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and oxidizing agents .
  • Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water and consult safety data sheets for specific antidotes .

Advanced Research Questions

Q. How can researchers address contradictory NMR data arising from tautomeric equilibria or dynamic effects in this compound?

  • Methodological Answer : Dynamic effects (e.g., keto-enol tautomerism) may obscure NMR signals. Strategies include:

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures (–40°C to –80°C) to slow exchange rates and resolve split signals.
  • Solvent Choice : Use deuterated DMSO or CDCl3 to stabilize specific tautomers. For example, in a trifluoromethyl-indene derivative, unresolved aromatic carbons in the enol form were observed in CDCl3, requiring additional 2D NMR (HSQC, HMBC) for assignment .

Q. What computational methods are suitable for predicting the reactivity of the fluorine substituent in electrophilic or nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model Fukui indices for electrophilic/nucleophilic attack sites. Fluorine’s electron-withdrawing effect can be quantified via Natural Bond Orbital (NBO) analysis.
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways, particularly for polar solvents (e.g., DMF, THF) that stabilize charged intermediates .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
  • Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., (1S)-(-)-camphorsulfonic acid) and recrystallize.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra .

Q. What strategies mitigate low yields in multi-step syntheses involving sensitive functional groups (e.g., –NH2, –COOH)?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during harsh reactions. The carboxylic acid can be esterified (e.g., methyl ester) to prevent side reactions.
  • Flow Chemistry : Minimize degradation by controlling residence times and intermediates’ exposure to reactive conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points or solubility profiles?

  • Methodological Answer :

  • Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms or hydrate formation, which can alter melting points.
  • Solubility Studies : Use the Hansen Solubility Parameters (HSP) to model solvent compatibility. Experimental deviations may arise from impurities; repurify via recrystallization (e.g., DMF/EtOAc mixtures) .

Methodological Tables

Technique Application Key Parameters Reference
VT-NMRResolving tautomeric equilibriaTemperature range: –80°C to 25°C
Chiral HPLCEnantiomeric separationColumn: Chiralpak® IA; Mobile phase: Hexane:IPA (90:10)
DFT CalculationsPredicting fluorine’s electronic effectsSoftware: Gaussian 16; Functional: B3LYP/6-31G(d)

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